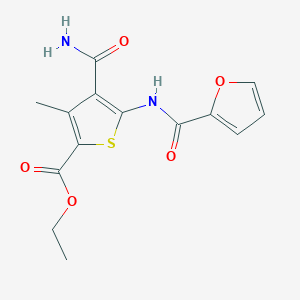

![molecular formula C17H17N5O B5543817 3-(1-{[3-(1-methyl-1H-pyrrol-2-yl)-1H-pyrazol-5-yl]carbonyl}-3-azetidinyl)pyridine](/img/structure/B5543817.png)

3-(1-{[3-(1-methyl-1H-pyrrol-2-yl)-1H-pyrazol-5-yl]carbonyl}-3-azetidinyl)pyridine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of related pyrazole and pyridine derivatives typically involves ring-opening followed by ring closure reactions, or through oxidative cycloaddition processes. For instance, Halim and Ibrahim (2022) detailed the synthesis of a novel compound through reactions of 4-methoxy-5-oxo-5H-furo[3,2-g]chromene-6-carbonitrile with 5-amino-3-methyl-1H-pyrazole, highlighting ring closure techniques applicable to the synthesis of complex pyrazole derivatives (Halim & Ibrahim, 2022).

Molecular Structure Analysis

The molecular structure of related compounds is often established using spectral data and elemental analysis, further supported by density functional theory (DFT) calculations. Theoretical studies, such as those on pyrazole derivatives by Shen et al. (2012), provide insights into the molecular structure through X-ray diffraction and DFT calculations, which are crucial for understanding the structural aspects of complex organic molecules (Shen et al., 2012).

Chemical Reactions and Properties

Compounds with pyrazole and pyridine rings exhibit diverse chemical reactivity. For example, the cobalt carbonyl catalyzed carbonylation of azetidines has been shown to afford pyrrolidinones, highlighting a novel ring-expansion-carbonylation reaction useful for synthesizing seven-membered-ring tetrahydroazepinones with good functional group tolerance (Roberto & Alper, 1989).

Physical Properties Analysis

The physical properties of related compounds, such as solubility, melting point, and stability, are often determined through experimental methods. Computational studies also provide valuable data on these properties, as seen in the work by Ravi et al. (2017), who described the synthesis of pyrazolo[1,5-a]pyridines through oxidative cycloaddition, indicating potential physical properties relevant to similar compounds (Ravi et al., 2017).

Chemical Properties Analysis

The chemical properties, including reactivity, stability, and potential for further functionalization, of pyrazole and pyridine derivatives can be inferred from their structural analysis and synthetic pathways. Studies like those by Doll et al. (1999), which focus on the nicotinic acetylcholine receptor binding properties of azetidine derivatives, underscore the importance of understanding the chemical properties for applications in medicinal chemistry (Doll et al., 1999).

Applications De Recherche Scientifique

Antibacterial Activity

A study by Genin et al. (2000) explored the antibacterial activity of nitrogen-carbon-linked (azolylphenyl)oxazolidinone antibacterial agents, highlighting the substitution effects on their efficacy against Gram-negative organisms such as Haemophilus influenzae and Moraxella catarrhalis. The research demonstrated the significant potential of these compounds in expanding the spectrum of activity of oxazolidinone class antibiotics to include Gram-negative bacteria (Genin et al., 2000).

Pharmaceutical Applications

Habernickel (2001) discussed the role of azetidine, pyrrolidine, and piperidine derivatives in the pharmaceutical industry, particularly as alpha-subtype selective 5-HT-1D receptor agonists for migraine treatment. This highlights the therapeutic potential of structurally complex heterocyclic compounds in addressing neurological conditions (Habernickel, 2001).

Coordination Chemistry and Luminescent Applications

Halcrow (2005) reviewed the synthesis and coordination chemistry of 2,6-bis(pyrazolyl)pyridines and related ligands. This study showcases the application of these ligands in creating luminescent lanthanide compounds for biological sensing and iron complexes with unique thermal and photochemical properties (Halcrow, 2005).

Synthesis and Biomedical Applications

Donaire-Arias et al. (2022) provided an extensive review on the synthesis and biomedical applications of Pyrazolo[3,4-b]pyridines, highlighting their diverse tautomeric forms and the synthetic methods used for their preparation. This underscores the importance of these compounds in developing new therapeutics (Donaire-Arias et al., 2022).

Propriétés

IUPAC Name |

[3-(1-methylpyrrol-2-yl)-1H-pyrazol-5-yl]-(3-pyridin-3-ylazetidin-1-yl)methanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H17N5O/c1-21-7-3-5-16(21)14-8-15(20-19-14)17(23)22-10-13(11-22)12-4-2-6-18-9-12/h2-9,13H,10-11H2,1H3,(H,19,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KATUJZNLCZHQHA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=CC=C1C2=NNC(=C2)C(=O)N3CC(C3)C4=CN=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H17N5O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

307.35 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

[3-(1-methylpyrrol-2-yl)-1H-pyrazol-5-yl]-(3-pyridin-3-ylazetidin-1-yl)methanone | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(2-furylmethyl)-2-(3-methoxypropyl)-3-oxo-2,9-diazaspiro[5.5]undecane-9-carboxamide](/img/structure/B5543745.png)

![1-[(4-chloro-2,5-dimethylphenyl)sulfonyl]-4-(2-furoyl)piperazine](/img/structure/B5543771.png)

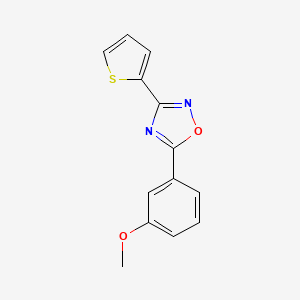

![4-[5-(2-chlorophenyl)-1,2,4-oxadiazol-3-yl]-1,2,5-oxadiazol-3-amine](/img/structure/B5543789.png)

![N-{3-[(1,3-benzothiazol-2-ylthio)methyl]-4-methoxybenzylidene}-4-morpholinamine](/img/structure/B5543796.png)

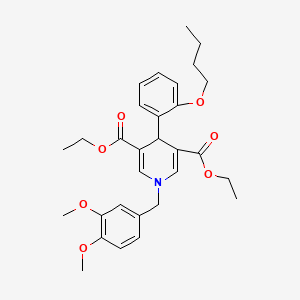

![(3S*,4R*)-1-[3-(dimethylamino)benzoyl]-4-(4-methoxyphenyl)-N,N-dimethylpyrrolidin-3-amine](/img/structure/B5543798.png)

![2-[(3,5-dichlorobenzoyl)amino]-3-thiophenecarboxamide](/img/structure/B5543806.png)

![(4aS*,7aR*)-1-(4-chlorobenzyl)-4-propyloctahydrothieno[3,4-b]pyrazine 6,6-dioxide](/img/structure/B5543810.png)

![5-methoxy-1-methyl-N-[(1-phenyl-1H-tetrazol-5-yl)methyl]-1H-indole-2-carboxamide](/img/structure/B5543811.png)

![(1S*,5R*)-3-(1H-benzimidazol-2-ylmethyl)-6-(1,3-thiazol-4-ylmethyl)-3,6-diazabicyclo[3.2.2]nonan-7-one](/img/structure/B5543830.png)

![2-{[4-phenyl-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}-N'-(3-pyridinylmethylene)acetohydrazide](/img/structure/B5543837.png)

![N-[1-(4,5-dimethyl-1,3-thiazol-2-yl)propyl]-3-propyl-1H-pyrazole-5-carboxamide](/img/structure/B5543846.png)